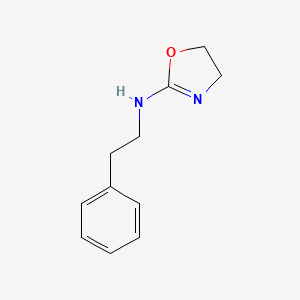

2-(Phenethylamino)-2-oxazoline

Description

Contextualizing the Oxazoline (B21484) Scaffold in Synthetic and Bioorganic Chemistry

The oxazoline ring is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. wikipedia.org This structural unit is a cornerstone in various domains of chemistry due to its relative stability, synthetic accessibility, and diverse reactivity. wikipedia.orgorganic-chemistry.org

In synthetic organic chemistry, oxazolines are widely employed as versatile intermediates and chiral auxiliaries. wikipedia.orgontosight.ai Their synthesis is well-established, often involving the cyclization of 2-amino alcohols with carboxylic acids, nitriles, or aldehydes. organic-chemistry.orgscribd.com The stability of the oxazoline ring to many reagents, including bases, nucleophiles, and weak acids, makes it a suitable protecting group for carboxylic acids. wikipedia.org Furthermore, the incorporation of chiral 2-amino alcohols, which are readily available from amino acids, allows for the straightforward synthesis of chiral oxazoline ligands. These ligands, such as those in the BOX (bisoxazoline) and PHOX (phosphinooxazoline) families, are instrumental in asymmetric catalysis, facilitating a wide array of stereoselective transformations. wikipedia.org

From a bioorganic and medicinal chemistry perspective, the oxazoline scaffold is present in a number of biologically active natural products and synthetic compounds. tandfonline.commdpi.com Molecules incorporating this ring system have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai For instance, some 2-amino-5-aryl-2-oxazolines have been identified as potent anorectic agents. mdma.chacs.org The ability of the oxazoline ring to act as a bioisostere for other functional groups and to orient substituents in a specific three-dimensional arrangement contributes to its value in drug design. nih.gov

Research Significance of N-Phenethylamine Derivatives in Chemical Biology and Material Science

N-phenethylamine derivatives are a class of compounds characterized by a phenethylamine (B48288) backbone, where the nitrogen atom is substituted. nih.govbohrium.commdpi.comresearchgate.net This structural motif is of paramount importance in chemical biology and medicinal chemistry due to its presence in a vast array of endogenous neurotransmitters, hormones, and alkaloids. mdpi.com The prototypical examples are the catecholamines—dopamine, norepinephrine, and epinephrine—which play crucial roles in the central nervous system. mdpi.com

The phenethylamine scaffold is considered a "privileged scaffold" in drug discovery, as its derivatives interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes. nih.govnih.gov Consequently, N-substituted phenethylamines have been developed as therapeutic agents with diverse applications, such as stimulants, antidepressants, and anti-Parkinsonian drugs. nih.gov The nature of the substituent on the nitrogen atom, as well as substitutions on the phenyl ring and the ethyl chain, can profoundly influence the pharmacological profile of these compounds. nih.govmdpi.com For example, N-benzyl substitution on phenethylamines has been shown to increase affinity and potency at certain serotonin (B10506) receptors. mdpi.com

In the realm of material science, phenethylamine derivatives are utilized in the synthesis of polymers and functional materials. For instance, polymers incorporating phenethylamine moieties can exhibit interesting optical or electronic properties. While less common than their application in life sciences, the reactivity of the amine and the aromatic ring provides handles for polymerization and surface modification.

Historical Perspective and Contemporary Research Trajectories for 2-(Phenethylamino)-2-oxazoline

While specific historical accounts of this compound are scarce, the synthesis of related 2-amino-2-oxazoline structures has been documented for over a century. mdma.ch Early methods involved the reaction of 2-amino alcohols with cyanogen (B1215507) bromide. mdma.ch More contemporary approaches include the cyclization of N-(2-hydroxyethyl)amides and the reaction of amino alcohols with nitriles. organic-chemistry.orgscribd.com The synthesis of N-substituted 2-amino-2-oxazolines, particularly N-aryl derivatives, has been explored, leading to compounds with demonstrated biological activities, such as antihistaminic and antidepressant effects. nih.govnih.gov For example, a series of N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas were synthesized from 2-iminooxazolidine precursors and screened for analgesic and antiallergic activities. nih.gov

Given the established significance of both the 2-amino-2-oxazoline scaffold and the N-phenethylamine moiety, several contemporary research trajectories can be envisaged for this compound.

Table 1: Potential Research Directions for this compound

| Research Area | Rationale | Potential Applications |

|---|---|---|

| Medicinal Chemistry | The phenethylamine tail is a known pharmacophore that interacts with numerous CNS receptors. The 2-amino-2-oxazoline group can act as a bioisosteric replacement for guanidine (B92328) or urea (B33335) moieties, potentially modulating basicity and pharmacokinetic properties. ufrj.brresearchgate.net | Development of novel CNS-active agents (e.g., targeting dopamine, serotonin, or trace amine-associated receptors), analgesics, or anti-inflammatory agents. |

| Asymmetric Catalysis | If the phenethylamine moiety is chiral, the compound could serve as a novel chiral ligand for transition metal-catalyzed reactions. The nitrogen atoms of the oxazoline ring can coordinate to metal centers. | Synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. |

| Material Science | The primary/secondary amine and the aromatic ring offer sites for polymerization or grafting onto surfaces. The resulting polymers may exhibit unique properties due to the combination of the rigid oxazoline and the more flexible phenethyl group. | Creation of novel biocompatible polymers for drug delivery, specialty coatings, or functional materials with specific recognition properties. |

One particularly promising avenue of research lies in the exploration of this compound as a ligand for trace amine-associated receptors (TAARs), especially TAAR1. TAAR1 is a GPCR that is activated by trace amines, including phenethylamine itself. Modulators of TAAR1 are being investigated for the treatment of various neurological and psychiatric disorders. Research on a series of oxazoline-based TAAR1 agonists has been reported, some of which feature a flexible linker between the oxazoline ring and a terminal phenyl group, a structure analogous to this compound. This suggests that the target compound could possess agonist or antagonist activity at this receptor. researchgate.net

Compound Names Mentioned in this Article

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dopamine |

| Norepinephrine |

| Epinephrine |

| Guanidine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91180-77-7 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C11H14N2O/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13) |

InChI Key |

DEHMNHUFKPSTFA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=N1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Phenethylamino 2 Oxazoline

Classical and Convergent Synthetic Routes to the 2-Amino-2-oxazoline Core

The 2-amino-2-oxazoline scaffold is a key structural component, and its synthesis has been approached through various classical methods. These routes often involve the cyclization of suitable precursors.

One of the most common and direct methods for the synthesis of the 2-oxazoline ring is the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com This method is widely used due to its simplicity and the availability of starting materials. mdpi.com The reaction is typically promoted by dehydrating agents or catalysts under azeotropic reflux conditions, which can sometimes lead to the generation of stoichiometric waste. mdpi.com

A variety of reagents have been employed to facilitate this transformation. For instance, triflic acid (TfOH) has been reported to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, with water being the only byproduct. mdpi.com This method demonstrates good functional group tolerance. mdpi.com

Another classical approach involves the reaction of amino alcohols with other functional groups. For example, the reaction of 2-aminoethanol with aromatic and aliphatic aldehydes in the presence of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) is a viable route to 2-aryl and 2-alkyl-2-oxazolines. organic-chemistry.org Similarly, pyridinium (B92312) hydrobromide perbromide in water at room temperature can also facilitate the synthesis of 2-oxazolines from aromatic aldehydes and 2-aminoethanol. organic-chemistry.org

The reaction of nitriles with aminoalcohols provides a metal- and catalyst-free method for synthesizing 2-(hetero)aryloxazolines with good to excellent yields and broad functional group tolerance. organic-chemistry.org Copper-NHC complexes have also been utilized to catalyze this reaction under milder conditions. organic-chemistry.org

Furthermore, a one-step procedure for producing chiral and achiral 2-(aminophenyl)-2-oxazolines involves treating isatoic anhydride (B1165640) or its derivatives with an excess of the appropriate amino alcohol. researchgate.net Anhydrous ZnCl2 often serves as an effective Lewis acid catalyst for this reaction. researchgate.net Yields for this method can range from 22% to 85% depending on the specific amino alcohol used. researchgate.net

A different strategy involves the ring-closing of γ-halo amides or β-halo amides using a basic reagent composed of a fluoride (B91410) salt supported on an inorganic solid substrate. google.com These amide precursors can be prepared by reacting an acid chloride or anhydride with 2-chloroethylamine (B1212225) for oxazoline (B21484) synthesis. google.com

The table below summarizes some of the classical synthetic routes to the 2-amino-2-oxazoline core.

| Starting Materials | Reagents/Catalysts | Product | Yield | Reference |

| N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | 2-Oxazolines | - | mdpi.com |

| Aromatic/Aliphatic Aldehydes, 2-Aminoethanol | 1,3-Diiodo-5,5-dimethylhydantoin | 2-Aryl/Alkyl-2-oxazolines | Good | organic-chemistry.org |

| Aromatic Aldehydes, 2-Aminoethanol | Pyridinium hydrobromide perbromide | 2-Oxazolines | Good | organic-chemistry.org |

| Nitriles, Aminoalcohols | None (metal/catalyst-free) | 2-(Hetero)aryloxazolines | Good to Excellent | organic-chemistry.org |

| Isatoic Anhydride, Amino-alcohols | Anhydrous ZnCl2 | 2-(Aminophenyl)-2-oxazolines | 22-85% | researchgate.net |

Stereoselective and Enantioselective Synthesis of 2-(Phenethylamino)-2-oxazoline Analogues

The synthesis of optically active 2-oxazolines is of significant importance as they are crucial chiral building blocks and ligands in asymmetric catalysis. nih.gov Several stereoselective and enantioselective methods have been developed to access these valuable compounds.

One notable approach is the stereospecific isomerization of 3-amido-2-phenyl azetidines. nih.gov This reaction can be catalyzed by both Brønsted and Lewis acids, with Cu(OTf)₂ proving to be the most effective catalyst. nih.gov This method allows for the synthesis of chiral 2-oxazolines from readily available β-amino alcohols and protected α-amino acids. nih.gov

Another strategy for achieving stereoselectivity involves the reaction of enantiopure β-hydroxyl amides under conditions that favor an SN2-like substitution, leading to the cyclized product with an inverted stereocenter at the α-hydroxyl position. mdpi.com For example, using triflic acid as a promoter, a 2-oxazoline was obtained with a 94:6 enantiomeric ratio, indicating a preference for the pathway involving alcohol activation. mdpi.com

The use of chiral auxiliaries is a well-established method for stereoselective synthesis. For instance, (4S,5S)-2-alkyl-4-alkoxy-5-phenyl-2-oxazolines can be synthesized from the corresponding trialkyl orthoalkonates and (1S,2S)-(+)-2-amino-1-phenylpropane-1,3-diol. google.com Subsequent lithiation and arylation can lead to the formation of S-enantiomers with high optical purity (>95%). google.com The opposite R-enantiomer can be obtained by using the (1R,2R)-(-)-antipode of the amino alcohol. google.com

Furthermore, intramolecular Ritter-like reactions of protected pentofuranose (B7776049) and hexofuranose 1,2-O-acetonides with nitriles in the presence of BF₃·Et₂O and KHF₂ have been shown to produce N-glycosyl oxazolines stereoselectively. openaccesspub.org

The following table presents a summary of stereoselective synthetic methods for 2-oxazoline analogues.

| Method | Starting Materials | Catalyst/Reagent | Key Feature | Enantiomeric Ratio/Excess | Reference |

| Stereospecific Isomerization | 3-Amido-2-phenyl azetidines | Cu(OTf)₂ | Stereospecific ring opening | - | nih.gov |

| Dehydrative Cyclization | Enantiopure β-hydroxyl amides | Triflic Acid (TfOH) | Inversion of stereochemistry | 94:6 e.r. | mdpi.com |

| Chiral Auxiliary | Trialkyl orthoalkonates, (1S,2S)-(+)-2-amino-1-phenylpropane-1,3-diol | LDA, Aryl halide | High optical purity | >95% e.e. | google.com |

| Intramolecular Ritter-like Reaction | Protected sugar 1,2-O-acetonides, Nitriles | BF₃·Et₂O, KHF₂ | Stereoselective transformation | - | openaccesspub.org |

Chemoenzymatic and Biocatalytic Approaches for Enhanced Selectivity

Chemoenzymatic and biocatalytic methods offer powerful alternatives for the synthesis of 2-oxazolines, often providing high selectivity under mild reaction conditions. These approaches leverage the catalytic prowess of enzymes to achieve transformations that are challenging to accomplish with traditional chemical methods.

A significant application of chemoenzymatic synthesis is in the field of glycobiology. Endoglycosidases, particularly their mutants known as glycosynthases, are used for the chemoenzymatic transglycosylation to produce glycoengineered antibodies and other glycoproteins. nih.gov This process utilizes synthetic N-glycan oxazolines as activated substrates. nih.gov The oxazoline moiety is formed in a one-pot reaction from N-glycans in an aqueous solution. nih.gov

Similarly, the transglycosylation activity of endo-β-N-acetylglucosaminidase from Arthrobacter protophormiae (Endo-A) has been exploited for the construction of homogeneous N-glycoproteins using synthetic sugar oxazolines as donor substrates. nih.gov This method demonstrates that Endo-A can tolerate modifications on the outer mannose residues of the Man3GlcNAc-oxazoline core, allowing for the introduction of diverse oligosaccharide ligands. nih.gov

Direct synthesis of sugar oxazoline derivatives from unprotected N-acetyl-2-amino sugars in aqueous media has been achieved using a chloroformamidinium-type dehydrating reagent. jst.go.jp This method allows for the intramolecular dehydrative reaction between the 2-acetamido group and the anomeric hydroxy group to proceed smoothly, forming the 1,2-oxazoline moiety in good yield. jst.go.jp

A noteworthy chemoenzymatic approach has been developed for the synthesis of the Taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, highlighting the practical application of these methods in the synthesis of complex pharmaceutical intermediates. acs.org

The table below provides an overview of chemoenzymatic approaches for the synthesis of oxazoline derivatives.

| Enzyme/Method | Substrate | Key Transformation | Application | Reference |

| Endoglycosynthases (Endoglycosidase mutants) | N-glycans | Formation of N-glycan oxazolines and transglycosylation | Glycoengineered IgG antibodies | nih.gov |

| Endo-β-N-acetylglucosaminidase from Arthrobacter protophormiae (Endo-A) | Synthetic sugar oxazolines | Transglycosylation | Homogeneous N-glycoproteins | nih.gov |

| Chloroformamidinium-type dehydrating reagent | Unprotected N-acetyl-2-amino sugars | Direct synthesis of sugar oxazolines in water | Synthesis of glycosyl donors | jst.go.jp |

| Chemoenzymatic Synthesis | - | Synthesis of syn-3-amino-2-hydroxy esters | Key intermediates for Taxol side chain | acs.org |

Green Chemistry Principles and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of 2-oxazolines, several sustainable protocols have been developed to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

An innovative approach involves the use of electrodes made from recycled aluminum scrap for the electrochemical synthesis of 2-oxazolines from amino alcohols and aldehydes. rsc.orgrsc.org This method is oxidant-free and utilizes a recoverable reaction media, significantly improving the sustainability of the process. rsc.orgrsc.org The carbon footprint associated with using recycled aluminum is considerably lower than that of primary aluminum. rsc.org

Triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides represents another green synthetic route, as it generates water as the only byproduct, thus having a high atom economy. mdpi.com This method avoids the use of stoichiometric dehydrating agents that produce significant amounts of waste. mdpi.com

One-pot synthesis protocols are also a cornerstone of green chemistry as they reduce the number of reaction steps, solvent usage, and purification procedures. A one-pot synthesis of 2-oxazolines directly from carboxylic acids and amino alcohols has been developed, further enhancing the efficiency and sustainability of the process. mdpi.com

The use of water as a solvent is highly desirable from a green chemistry perspective. The synthesis of 2-oxazolines from aromatic aldehydes and 2-aminoethanol has been successfully carried out in water at room temperature using pyridinium hydrobromide perbromide. organic-chemistry.org

The following table highlights some of the green and sustainable approaches to 2-oxazoline synthesis.

| Green Chemistry Approach | Key Features | Starting Materials | Reference |

| Electrochemical Synthesis | Use of recycled aluminum electrodes, oxidant-free, recoverable media | Amino alcohols, Aldehydes | rsc.orgrsc.org |

| Atom-Economical Dehydration | Water as the only byproduct | N-(2-hydroxyethyl)amides | mdpi.com |

| One-Pot Synthesis | Reduced reaction steps and waste | Carboxylic acids, Amino alcohols | mdpi.com |

| Reaction in Water | Environmentally benign solvent | Aromatic aldehydes, 2-Aminoethanol | organic-chemistry.org |

Comparative Analysis of Synthetic Efficiencies, Yields, and Atom Economy

Classical methods, such as the dehydrative cyclization of N-(β-hydroxyethyl)amides, can be highly effective but may suffer from low atom economy if stoichiometric dehydrating agents are used. mdpi.com However, catalytic versions of this reaction, for instance, using triflic acid, significantly improve the atom economy. mdpi.com

Electrochemical methods, particularly those utilizing recycled materials, offer a promising avenue for sustainable synthesis with potentially high efficiency. rsc.orgrsc.org The Faraday efficiency of one such process was reported to be 27%. rsc.org

The table below provides a comparative overview of the efficiencies of different synthetic routes.

| Synthetic Method | Yield | Atom Economy | Key Advantages | Key Disadvantages |

| Classical Dehydrative Cyclization (stoichiometric) | Variable | Low | Simplicity | Waste generation |

| Catalytic Dehydrative Cyclization (TfOH) | Good | High | High atom economy | Use of strong acid |

| Electrochemical Synthesis | Moderate (Faraday efficiency 27%) | High | Sustainable, uses recycled materials | May require specialized equipment |

| One-Step from Isatoic Anhydride | 22-85% | Moderate | One-step process | Variable yields |

| Stereoselective (Chiral Auxiliary) | Good | Low | High enantioselectivity | Multi-step process |

| Stereoselective (Catalytic Isomerization) | High | High | High atom economy, stereospecific | Catalyst cost and availability |

Advanced Structural Elucidation and Conformational Analysis of 2 Phenethylamino 2 Oxazoline

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 2-(phenethylamino)-2-oxazoline, this technique would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of related 2-amino-2-oxazoline derivatives reveals common structural features. nih.govresearchgate.netcdnsciencepub.com In the solid state, the oxazoline (B21484) ring typically adopts a nearly planar conformation. The exocyclic C-N bond of the amino group often exhibits partial double bond character, which can influence the rotational barrier of the side chain.

A key feature observed in the crystal structures of related compounds is the formation of intermolecular hydrogen bonds. mdpi.comresearchgate.netmdpi.com The amino group can act as a hydrogen bond donor, while the nitrogen atom of the oxazoline ring can act as a hydrogen bond acceptor. These interactions often lead to the formation of one- or two-dimensional networks in the crystal lattice.

Representative Crystallographic Data for a Related 2-Amino-2-oxazoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.3680(8) |

| b (Å) | 11.1648(8) |

| c (Å) | 15.8593(11) |

| β (°) | 103.563(2) |

| Volume (ų) | 2190.6(12) |

| Z | 4 |

| Data is representative of a related cadmium(II) complex containing a substituted 2-amino-2-oxazoline ligand and is for illustrative purposes. mdpi.com |

Solution-State Conformational Dynamics and Stereochemical Analysis via Advanced NMR Spectroscopy

In solution, the phenethylamino side chain of this compound is expected to exhibit considerable conformational flexibility. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating these dynamics. nih.govresearchgate.net

These 2D NMR experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu For this compound, NOESY or ROESY spectra would reveal correlations between the protons of the phenethyl group and the protons of the oxazoline ring. The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing quantitative information about the time-averaged solution-state conformation.

For instance, the observation of a NOE between the aromatic protons of the phenyl ring and the methylene (B1212753) protons of the oxazoline ring would indicate a folded conformation where the side chain is positioned over the heterocyclic ring. The absence of such correlations would suggest a more extended conformation.

Diffusion-ordered NMR spectroscopy (DOSY) can also be employed to study self-association and aggregation phenomena in solution, which may be driven by intermolecular hydrogen bonding.

Expected NOESY/ROESY Correlations for Conformational Analysis

| Interacting Protons | Expected Correlation | Conformational Implication |

| Phenethyl CH₂ - Oxazoline CH₂ | Present | Folded Conformation |

| Phenyl H - Oxazoline CH₂ | Present | Folded Conformation |

| Phenethyl CH₂ - Phenyl H | Present | Rotation around C-C bond |

Vibrational Spectroscopy (Raman, FT-IR) for Hydrogen Bonding and Tautomeric Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule and is particularly sensitive to hydrogen bonding and tautomerism. researchgate.netscience.gov The 2-amino-2-oxazoline moiety can exist in two tautomeric forms: the amino form and the imino form. nih.govnih.gov

The equilibrium between these tautomers can be influenced by the solvent and by intermolecular interactions. Vibrational spectroscopy can be used to identify the predominant tautomer in a given environment. The C=N stretching vibration of the oxazoline ring and the N-H bending and stretching vibrations of the amino group are particularly informative.

Hydrogen bonding significantly affects the frequencies of these vibrational modes. For example, the N-H stretching frequency is typically shifted to lower wavenumbers upon involvement in a hydrogen bond. By comparing the spectra of this compound in different solvents of varying polarity and hydrogen-bonding capability, the nature and strength of intermolecular hydrogen bonds can be investigated.

Characteristic Vibrational Frequencies for a 2-Amino-2-oxazoline Moiety

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H stretch (free) | 3400-3500 |

| N-H stretch (H-bonded) | 3200-3400 |

| C=N stretch (oxazoline) | 1640-1680 |

| N-H bend | 1590-1650 |

| Values are representative and can vary based on substitution and environment. |

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration

If this compound is synthesized in a chiral, non-racemic form (for example, by using a chiral starting material or through asymmetric synthesis), its chiroptical properties can be investigated using Circular Dichroism (CD) spectroscopy. dp.techresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum can be used to distinguish between enantiomers and to determine the enantiomeric purity of a sample. researchgate.net

For a chiral derivative of this compound, the electronic transitions associated with the phenyl chromophore and the oxazoline chromophore would give rise to characteristic CD signals. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) can be used to correlate the experimental spectrum with a specific absolute configuration. nih.gov This combination of experimental and theoretical CD analysis is a powerful tool for stereochemical assignment.

Computational and Theoretical Investigations of 2 Phenethylamino 2 Oxazoline

Quantum Chemical Calculations (DFT) on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Calculations on 2-(Phenethylamino)-2-oxazoline provide a detailed picture of its optimized geometry, orbital energies, and reactivity indicators.

Molecular Geometry: DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict the most stable three-dimensional arrangement of the atoms. These calculations determine key bond lengths, bond angles, and dihedral angles. The geometry is characterized by the planar phenyl ring connected via a flexible ethylamino linker to the nearly planar oxazoline (B21484) ring.

Electronic Structure: The electronic properties are described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich phenethyl group, indicating this region is prone to electrophilic attack. The LUMO is generally distributed across the oxazoline ring, suggesting it is the site for nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity: An electrostatic potential (ESP) map visualizes the charge distribution on the molecule's surface. For this compound, negative potential (red) is concentrated around the nitrogen and oxygen atoms of the oxazoline ring, identifying them as sites for hydrogen bonding or metal coordination. Positive potential (blue) is found around the amino hydrogen, making it a potential hydrogen bond donor.

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

| N-H Bond Length | 1.01 Å | Length of the bond between the amino nitrogen and hydrogen. |

| C=N (oxazoline) Bond Length | 1.28 Å | Length of the imine bond within the oxazoline ring. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment.

Conformational Sampling: this compound possesses several rotatable bonds, particularly in the ethylamino linker. MD simulations can sample the vast conformational space to identify low-energy, populated conformations. nih.gov This is crucial as the molecule's shape dictates its ability to interact with biological targets. The simulations reveal the preferred orientations of the phenyl and oxazoline rings relative to each other.

Solvent Interactions: The behavior of the molecule can change dramatically in different solvents. MD simulations in an explicit solvent, such as a water box, can model these interactions. acs.org They can show how water molecules form hydrogen bonds with the amine and oxazoline groups, and how the hydrophobic phenyl group influences the local solvent structure. This information is vital for understanding the molecule's solubility and behavior in aqueous biological environments.

| Parameter | Value Range | Significance |

|---|---|---|

| Phenyl-C-C-N Dihedral Angle | 60° to 180° | Describes the orientation of the phenyl ring relative to the ethyl linker. |

| C-C-N-C (oxazoline) Dihedral Angle | -170° to -150° | Describes the orientation of the linker to the oxazoline ring. |

| Polar SASA (in Water) | ~60 Ų | Surface area of polar atoms, indicating potential for hydrogen bonding. |

| Apolar SASA (in Water) | ~190 Ų | Surface area of nonpolar atoms, related to hydrophobic interactions. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Ab Initio Methods

Computational methods can predict spectroscopic data, which aids in the characterization and identification of the compound.

NMR Spectroscopy: Ab initio calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, predictions would show distinct signals for the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the ethyl linker, and the protons of the oxazoline ring. These theoretical spectra can be compared with experimental data to confirm the structure.

IR Spectroscopy: Theoretical IR spectra can be calculated by analyzing the vibrational frequencies of the molecule. Key predicted peaks for this compound would include the N-H stretching vibration (~3350 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900 cm⁻¹), and the characteristic C=N stretching of the oxazoline ring (~1650 cm⁻¹). researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the resulting UV-Vis absorption spectrum. This compound is expected to show a primary absorption maximum (λmax) around 260 nm, corresponding to the π → π* transition of the phenyl chromophore. nih.gov

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Phenyl) | δ 7.2-7.4 ppm |

| Ethyl Protons (-CH₂-CH₂-) | δ 2.8-3.6 ppm | |

| Oxazoline Protons | δ 3.8-4.3 ppm | |

| IR | N-H Stretch | ~3350 cm⁻¹ |

| C=N Stretch | ~1650 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | ~260 nm |

Ligand-Target Docking Studies for Molecular Recognition Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. As a phenethylamine (B48288) derivative, this compound is a potential ligand for monoaminergic G protein-coupled receptors, such as the Trace Amine-Associated Receptor 1 (TAAR1).

Binding Mode Prediction: Docking studies of this compound into a homology model of TAAR1 suggest a plausible binding mode. nih.govacs.org The protonated amine of the ligand is predicted to form a key salt bridge with a conserved aspartic acid residue (Asp103) in the receptor. mdpi.com The phenyl ring would fit into a hydrophobic pocket formed by aromatic residues like phenylalanine and tryptophan, engaging in π-π stacking interactions. acs.org The oxazoline moiety can form additional hydrogen bonds or polar interactions, enhancing binding affinity. researchgate.net

Scoring and Affinity: Docking algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. These scores help in ranking potential ligands and prioritizing them for further experimental testing.

| Parameter | Value/Residues | Interaction Type |

|---|---|---|

| Binding Affinity (Score) | -7.0 kcal/mol | Estimated free energy of binding. |

| Key Ionic Interaction | Asp103 | Salt bridge with the ligand's amine group. mdpi.com |

| Key Pi-Stacking Interactions | Phe195, Phe267, Phe268 | Hydrophobic interaction with the ligand's phenyl ring. mdpi.com |

| Hydrogen Bond Acceptor | Oxazoline Nitrogen | Potential interaction with polar residues like Serine. |

Quantitative Structure-Property Relationship (QSPR) Descriptors and Molecular Property Prediction

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. arxiv.org For this compound, various molecular descriptors can be calculated to predict properties like solubility, lipophilicity, and bioavailability.

Key Descriptors:

LogP (Lipophilicity): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity. A moderate LogP is often desired for drug candidates.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): A fundamental property influencing a wide range of pharmacokinetic parameters.

Hydrogen Bond Donors/Acceptors: The number of N-H or O-H bonds (donors) and N or O atoms (acceptors) is crucial for molecular recognition and solubility.

These descriptors provide a rapid, in silico assessment of the molecule's drug-like properties, guiding further optimization efforts. arxiv.org

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (MW) | 190.25 g/mol | Fundamental physical property. |

| LogP | 1.85 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 38.0 Ų | Predicts good membrane permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine group. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen of the oxazoline ring. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

Mechanistic Molecular and Cellular Interactions of 2 Phenethylamino 2 Oxazoline

Ligand-Receptor Binding Kinetics and Affinity Profiling (In vitro, Cell-Free Systems)

No data is currently available on the binding kinetics or receptor affinity of 2-(Phenethylamino)-2-oxazoline.

Enzyme Inhibition/Activation Kinetics and Mechanism of Action (In vitro, Cell-Free Systems)

There is no information regarding the effects of this compound on enzyme activity.

Cellular Target Engagement Studies Using Biophysical and Biochemical Methods

Specific cellular targets for this compound have not been identified in the current body of scientific literature.

Modulation of Intracellular Signaling Pathways at the Molecular Level

The impact of this compound on any intracellular signaling pathways is unknown.

Pharmacophore Modeling and Ligand-Based Design Principles for Molecular Interaction

No pharmacophore models or ligand-based design studies for this compound have been published.

Role of 2 Phenethylamino 2 Oxazoline As a Synthetic Scaffold and Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems and Natural Product Analogues

The 2-oxazoline ring is a key structural motif found in several families of bioactive natural products and serves as a valuable building block in synthetic organic chemistry. researchgate.netmdpi.com While direct examples detailing the use of 2-(Phenethylamino)-2-oxazoline in the total synthesis of specific natural products are not extensively documented, the general utility of the 2-amino-2-oxazoline scaffold is well-established for constructing larger, more complex heterocyclic systems.

The amino group at the 2-position provides a reactive handle that can be further functionalized. For instance, the nitrogen atom can participate in cyclization reactions to form fused-ring systems or act as a nucleophile in substitution reactions to append additional molecular complexity. Mild catalytic methods, such as those employing indium triflate, can trigger the ring-opening of related N-acyl-amino-oxetanes to form 2-oxazolines, a strategy useful for preparing a diverse family of natural product analogs. researchgate.net The phenethyl moiety of this compound introduces a bulky, hydrophobic aromatic group, which can influence the stereochemical outcome of reactions and the biological activity of the resulting heterocyclic products.

Scaffold for Combinatorial Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse molecules to explore broad areas of chemical space, often leading to the discovery of new biologically active compounds. The 2-amino-2-oxazoline scaffold is well-suited for DOS due to the multiple points of diversification it offers.

The synthesis of this compound itself represents one branch of a potential combinatorial library where the phenethyl group is just one of many possible substituents on the amino nitrogen. By varying the amine used in the synthesis, a library of N-substituted 2-amino-2-oxazolines can be generated. Furthermore, the oxazoline (B21484) ring can serve as a core scaffold for building more complex structures. Strategies in DOS often involve the use of common intermediates that can be guided down different reaction pathways to produce a variety of molecular skeletons. cam.ac.uk For example, a linear substrate can be "folded" into various polycyclic scaffolds through cascade reactions. nih.gov The this compound unit could be incorporated into such linear precursors, with the phenethyl group influencing the folding process and the final architecture of the molecules in the library.

Post-polymerization modification is another technique that enables the synthesis of a library of polymers with different pendant groups from a common polymeric precursor. nih.gov This principle can be applied at the small-molecule level, where a core scaffold is modified in subsequent steps to generate diversity.

Precursor for Advanced Polymeric Systems and Materials

Poly(2-oxazoline)s (PAOx) are a class of polymers known for their biocompatibility and tunable properties, making them attractive for biomedical applications. nih.gov They are typically synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. mdpi.com The properties of the resulting polymer, such as solubility and thermoresponsiveness, are highly dependent on the nature of the substituent at the 2-position. mdpi.com

Direct polymerization of 2-amino-2-oxazoline monomers via CROP is generally not feasible because the nucleophilic amino group can interfere with the polymerization process, causing premature termination. nih.gov For this reason, monomers containing amino groups are typically protected before polymerization. A monomer like this compound would likely require protection of the secondary amine if it were to be used in a CROP reaction.

Alternatively, polymers with pendant phenethylamino groups could be synthesized through post-polymerization modification. This involves first creating a polymer with reactive pendant groups, which are then converted to the desired functionality. For example, a poly(2-oxazoline) with pendant electrophilic groups could be reacted with phenethylamine (B48288) to yield a polymer functionalized with phenethylamino side chains. The incorporation of bulky, hydrophobic pendant groups like the phenethyl group can significantly impact the polymer's properties, such as its glass transition temperature, thermal stability, solubility, and mechanical strength. csic.esncl.res.in

Table 1: Influence of Side-Chain Structure on Poly(2-oxazoline) Properties

| 2-Substituent Group | Resulting Polymer Property | Reference |

| Small alkyl (e.g., methyl, ethyl) | Hydrophilic, water-soluble | mdpi.com |

| Propyl, Isopropyl | Thermoresponsive in water | nih.gov |

| Large aliphatic or aromatic | Hydrophobic | mdpi.com |

| Pendant amino groups (protected) | Allows for post-polymerization functionalization | tu-dresden.de |

| Phenethylamino (hypothetical) | Increased hydrophobicity, potential for altered thermal and mechanical properties | csic.es |

Applications in Chiral Catalyst Design and Asymmetric Organocatalysis

Ligands containing a chiral oxazoline ring are among the most successful and widely used in asymmetric catalysis. bldpharm.comacs.orgnih.gov Their effectiveness stems from their straightforward synthesis from readily available chiral amino alcohols and the proximity of the stereocenter to the coordinating nitrogen atom, which allows for effective transfer of chiral information to a metal's catalytic center. bldpharm.comresearchgate.net

The most common and effective oxazoline-based ligands are C2-symmetric bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX). nih.govacs.org These ligands coordinate with a metal center (e.g., copper, iron, palladium) to create a chiral environment that directs the enantioselectivity of a wide range of chemical transformations. nih.govrsc.orgrsc.org

The compound this compound, in its basic form, is not chiral and does not fit the typical structural template of a BOX or PHOX ligand. However, it could serve as a foundational scaffold for the development of new ligand classes. Chirality could be introduced in several ways:

By using a chiral amino alcohol in the synthesis of the oxazoline ring.

By tethering two chiral this compound units together to create a C2-symmetric bis(oxazoline)-type ligand.

By modifying the phenethyl group with a chiral moiety.

The design of such ligands would allow for fine-tuning of both steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions.

Table 2: Common Chiral Oxazoline Ligand Architectures

| Ligand Type | Description | Key Features | Common Metals |

| Bis(oxazoline) (BOX) | Two chiral oxazoline rings linked by a spacer. Often C2-symmetric. | Bidentate N,N-ligation. Forms a well-defined chiral pocket around the metal center. | Cu, Fe, Zn, Mg |

| Phosphino-oxazoline (PHOX) | A chiral oxazoline ring linked to a phosphine (B1218219) group. | Bidentate P,N-ligation. Combines the properties of a hard nitrogen donor and a soft phosphorus donor. | Pd, Ir, Ru, Rh |

| Pyridine-bis(oxazoline) (PyBOX) | A pyridine (B92270) ring flanked by two chiral oxazoline rings. | Tridentate N,N,N-ligation. Creates a rigid and well-defined coordination sphere. | Sc, Y, Lanthanides |

Derivatization and Structure Molecular Interaction Relationship Smir Studies of 2 Phenethylamino 2 Oxazoline

Systematic Modification of the Phenethyl Moiety and its Influence on Molecular Recognition

The phenethyl group of 2-(phenethylamino)-2-oxazoline offers a prime site for systematic modification to probe its role in ligand-target interactions. Alterations to the phenyl ring and the ethyl linker can significantly impact binding affinity and selectivity by influencing hydrophobic, steric, and electronic interactions.

Substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule. For instance, the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) at the ortho, meta, or para positions can alter the molecule's electrostatic potential and its ability to form key interactions, such as hydrogen bonds or halogen bonds, with a target receptor. The position of the substituent is also critical; a substituent at the para-position, for example, might extend into a specific hydrophobic pocket within the binding site, thereby enhancing affinity, whereas the same substituent at the ortho-position could introduce steric hindrance and reduce binding.

Modification of the ethyl linker, such as by introducing methyl groups to create chirality or by altering its length, can affect the conformational flexibility of the molecule. This, in turn, influences how the phenethyl and oxazoline (B21484) moieties are presented to the binding site, potentially leading to more favorable or unfavorable interactions.

A hypothetical systematic study could involve synthesizing a series of analogs with varying substituents on the phenyl ring, as illustrated in the table below, and evaluating their binding affinities for a specific target.

| Compound ID | Phenethyl Moiety Modification | Predicted Influence on Molecular Recognition |

|---|---|---|

| PEO-1 | Unsubstituted | Baseline hydrophobic and π-π stacking interactions. |

| PEO-2 | 4-Methoxy | Potential for hydrogen bond formation and enhanced electronic interaction. |

| PEO-3 | 4-Chloro | Potential for halogen bonding and increased hydrophobicity. |

| PEO-4 | 3,4-Dichloro | Enhanced hydrophobic and potential halogen bonding interactions. |

| PEO-5 | α-Methyl | Introduction of a chiral center, potentially leading to stereoselective binding. |

Exploration of Substituents on the Oxazoline Ring and Their Impact on Binding Energetics

The 2-oxazoline ring serves as a key structural element, and its substitution can directly influence binding energetics by introducing new interaction points or by altering the electronic nature of the ring itself. The 4 and 5 positions of the oxazoline ring are amenable to substitution with various groups, such as alkyl, aryl, or functional groups capable of hydrogen bonding.

The introduction of small alkyl groups (e.g., methyl, ethyl) at the 4- or 5-positions can probe for the presence of small hydrophobic pockets in the receptor binding site. The stereochemistry of these substituents is crucial, as a specific enantiomer may fit more snugly into the binding pocket, leading to enhanced binding affinity. The synthesis of chiral 2-oxazoline derivatives is a common strategy to explore stereoselective interactions.

Functional groups that can act as hydrogen bond donors or acceptors (e.g., hydroxyl, carboxyl) can be introduced to establish specific hydrogen bonding networks with receptor residues, which can significantly contribute to the binding energy. The impact of these substituents would be highly dependent on the topology and amino acid composition of the target's binding site.

Below is a conceptual data table outlining potential substitutions on the oxazoline ring and their hypothetical effects on binding energetics.

| Compound ID | Oxazoline Ring Substituent(s) | Predicted Impact on Binding Energetics |

|---|---|---|

| PEO-A | Unsubstituted | Baseline interaction profile. |

| PEO-B | 4-Methyl | Probes for small hydrophobic pocket; introduces a chiral center. |

| PEO-C | 5-Ethyl | Explores a different region of the binding site for hydrophobic interactions. |

| PEO-D | 4,5-Dimethyl (cis/trans) | Investigates the influence of diastereomers on binding orientation and affinity. |

| PEO-E | 4-Hydroxymethyl | Potential for hydrogen bond donation to a nearby acceptor residue. |

N-Substitution and its Stereoelectronic Effects on Ligand-Target Interactions

Modification of the amino group connecting the phenethyl and 2-oxazoline moieties represents another avenue for derivatization. N-alkylation or N-acylation can have profound stereoelectronic effects on the molecule's interaction with its target.

The introduction of a small alkyl group, such as a methyl group, on the nitrogen atom can alter the basicity of the nitrogen and introduce steric bulk. This can affect the ability of the nitrogen to participate in hydrogen bonding or ionic interactions. The electronic nature of the substituent is also important; for instance, an electron-withdrawing acyl group would decrease the nitrogen's basicity and could act as a hydrogen bond acceptor.

Stereoelectronic effects refer to the combined influence of steric and electronic factors on the molecule's conformation and reactivity. N-substitution can restrict the rotation around the C-N bond, influencing the preferred conformation of the molecule and how it presents its key pharmacophoric features to the receptor. This can lead to a more rigid and pre-organized ligand, which can be entropically favorable for binding if the bound conformation is achieved.

Positional Isomerism and Conformational Landscape in Molecular Interactions

The relative orientation of the phenethyl and oxazoline rings is dictated by the rotational barriers around the single bonds connecting them. Different positional isomers will have distinct conformational preferences. For example, moving a substituent on the phenyl ring from the para to the meta position can drastically alter the molecule's preferred shape and its interaction profile with a receptor.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of such molecules. These studies can predict the lowest energy conformations and help rationalize the observed structure-activity relationships. By understanding the preferred conformations of different isomers, medicinal chemists can design new analogs with improved binding properties by rigidifying the molecule into its bioactive conformation.

Advanced Analytical Methodologies for 2 Phenethylamino 2 Oxazoline Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantioseparation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of 2-(Phenethylamino)-2-oxazoline, serving two primary functions: the assessment of chemical purity and the separation of enantiomers.

Purity Assessment: HPLC is widely employed to determine the purity of this compound samples by separating the main compound from any impurities, starting materials, or byproducts. Reversed-phase HPLC, often using a C18 stationary phase, is a common approach. The separation is typically achieved using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid to improve peak shape. chemrxiv.org The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks. For complex samples, such as those from synthesis reaction mixtures, gradient elution can separate components with a wide range of polarities. nih.gov

Enantioseparation: Since this compound possesses a chiral center, separating its enantiomers is critical for pharmacological and toxicological studies. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the enantioseparation of chiral amines and related compounds. yakhak.org The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, significantly influences the separation efficiency. nih.gov The development of effective chiral separation methods often involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers. yakhak.orgnih.gov Crown ether-based stationary phases have also shown utility for the enantioseparation of primary amine compounds. nih.gov

Below is a table summarizing typical HPLC conditions for the analysis of related chiral compounds:

| Parameter | Purity Assessment (Reversed-Phase) | Enantioseparation (Chiral HPLC) |

| Stationary Phase | C18 | Chiralpak® IB (Cellulose-based) |

| Mobile Phase | Acetonitrile/Water with 0.05% TFA | Acetonitrile/Methanol/Ammonium Acetate Buffer |

| Detection | UV-Vis | UV-Vis |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Temperature | Room Temperature | 35 °C |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation and Mechanistic Studies (in vitro/chemical)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful techniques for the structural elucidation of this compound and for investigating its fragmentation pathways and reaction mechanisms.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the identity of the compound and for distinguishing it from isobaric interferences.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation patterns of the molecule. For phenethylamine (B48288) derivatives, characteristic fragmentation often involves cleavage of the bond adjacent to the nitrogen atom. mdpi.com The study of these fragmentation pathways is essential for identifying unknown metabolites or degradation products in in vitro studies.

In mechanistic studies, MS/MS can be used to monitor the formation of intermediates and products in chemical reactions, providing insights into the reaction pathways. For instance, in studies of poly(2-oxazoline)s, MS/MS has been used to characterize end-groups and understand polymerization and hydrolysis mechanisms. nih.gov

A summary of common mass spectrometry data for related phenethylamines is provided below:

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| Electrospray Ionization (ESI) | [M+H]⁺ | Dependent on specific structure, often involving cleavage of the ethylamine (B1201723) side chain. |

Capillary Electrophoresis (CE) for Complex Mixture Analysis and Microscale Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation technique that is well-suited for the analysis of complex mixtures and for microscale separations where sample volume is limited. CE separates analytes based on their charge-to-size ratio in an electric field.

For 2-amino-2-oxazoline derivatives, CE has been successfully used to determine their dissociation constants (pKa values). nih.gov This is achieved by measuring the effective mobility of the analyte at different pH values. The high resolving power of CE allows for the analysis of these compounds in complex matrices with minimal sample preparation.

CE can be particularly advantageous for the analysis of biological samples due to its tolerance for complex sample matrices and the small sample volumes required. The versatility of CE allows for different separation modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), which can be optimized for the specific analytical challenge.

Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Comprehensive Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive information for structural confirmation and trace analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For phenethylamine derivatives, GC-MS is widely used for identification and quantification, often after derivatization to improve volatility and chromatographic performance. nih.govoup.com The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for library matching and structural elucidation. mdpi.com This technique is particularly valuable for trace analysis in forensic and toxicological applications. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. For complex mixtures, LC-NMR can provide unambiguous structural information on individual components without the need for offline fraction collection and purification. The use of in situ ¹H NMR has been demonstrated to be a powerful tool for monitoring the polymerization kinetics of 2-oxazoline monomers, providing detailed insights into the formation of polymer chains. nih.govrsc.org This approach can be adapted to study the synthesis and degradation of this compound.

The table below outlines the primary applications of these hyphenated techniques:

| Technique | Primary Application | Information Obtained |

| GC-MS | Trace analysis, identification of isomers and metabolites | Retention time, mass spectrum, fragmentation pattern |

| LC-NMR | Unambiguous structural confirmation of components in complex mixtures | Chromatographic separation, detailed structural information from NMR spectra |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.